This compound belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. Benzofurans are prevalent in many natural products and synthetic drugs, often exhibiting significant biological activity. The presence of the bromine atom at the 6-position of the benzofuran ring enhances its reactivity and potential for further chemical modifications.
The synthesis of 2-(6-Bromobenzofuran-3-yl)acetic acid typically follows a multi-step process:
The molecular structure of 2-(6-Bromobenzofuran-3-yl)acetic acid features:
The structural integrity allows for potential interactions with biological targets, making it a candidate for drug development .
2-(6-Bromobenzofuran-3-yl)acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring structure-activity relationships in drug design .
The mechanism of action for 2-(6-Bromobenzofuran-3-yl)acetic acid largely depends on its interactions with biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes or receptors involved in disease processes. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The compound's ability to interact with specific binding sites can lead to modulation of signaling pathways relevant to therapeutic effects .
These properties suggest that 2-(6-Bromobenzofuran-3-yl)acetic acid could exhibit favorable pharmacokinetic profiles for oral administration .
The applications of 2-(6-Bromobenzofuran-3-yl)acetic acid are primarily in medicinal chemistry:
Research continues to explore its full potential within these domains .
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for targeting challenging bacterial enzymes like Escherichia coli DsbA (EcDsbA), a thiol-disulfide oxidoreductase critical for virulence factor folding in Gram-negative pathogens. Initial screening of a 1,132-fragment library (Maybridge Ro3 collection) against oxidized EcDsbA employed orthogonal biophysical techniques to overcome the limitations of traditional high-throughput screening. Surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy were pivotal in identifying weak binders, leveraging the high sensitivity of these methods to detect low-affinity interactions typical of fragments (mM range). 2-(6-Bromobenzofuran-3-yl)acetic acid (Compound 6) was identified as a primary hit due to its consistent binding signal across multiple assays and its favorable ligand efficiency. This fragment’s small size (MW: 255.06 Da) and structural simplicity allowed efficient probing of EcDsbA’s hydrophobic binding groove—a shallow cleft adjacent to the catalytic CXXC motif (Cys30-Pro31-His32-Cys33) that participates in substrate recognition [1] [2] [4].
Table 1: Biophysical Screening Techniques for EcDsbA Fragment Identification
Technique | Role in Screening | Key Outcome for 2-(6-Bromobenzofuran-3-yl)acetic acid |
---|---|---|
SPR Biosensing | Detected real-time binding kinetics of fragments to immobilized EcDsbA | Identified mM affinity; ligand efficiency >0.3 kcal/mol/atom |
NMR Spectroscopy | Monitored chemical shift perturbations (CSPs) in (^{1}H)-(^{15}N) HSQC spectra | Confirmed binding near catalytic site (e.g., His32, Gln35 perturbations) |
X-ray Crystallography | Solved co-crystal structures of fragment-bound complexes | Validated binding pose in hydrophobic groove |
Quantitative binding affinity of the benzofuran fragment was determined using (^{1}H)-(^{15}N) heteronuclear single quantum coherence (HSQC) NMR titrations. The fragment induced significant chemical shift perturbations (CSPs) in residues lining EcDsbA’s hydrophobic groove, including His32 (part of the catalytic CXXC motif), Phe36, and Leu40. The dissociation constant ((K_D)) of the parent fragment was measured at 1–2 mM, consistent with typical fragment hits [1] [4]. Crystallographic validation was critical for elucidating the binding mode: soaking experiments with EcDsbA crystals revealed that 2-(6-Bromobenzofuran-3-yl)acetic acid occupies a sub-pocket within the hydrophobic groove, forming π-stacking interactions with His32 and van der Waals contacts with Pro163 and Phe174. The carboxylate group of the acetic acid moiety oriented toward polar residues (Gln35, Thr168), suggesting avenues for optimization [1] [7]. These structural insights confirmed the fragment’s suitability as a scaffold for directed elaboration.
The 6-bromo position of the benzofuran core was identified as the primary vector for chemical elaboration due to its solvent exposure and proximity to sub-pockets within the hydrophobic groove. Three strategies were employed:
Table 2: Key Elaborated Analogues and Their Binding Affinities
Compound | Modification at C-6 | Binding Affinity (K_D, μM) | Technique |
---|---|---|---|
Parent Fragment | Bromine | 1,000–2,000 | NMR HSQC |
15 | Aniline | 326 ± 25 | NMR HSQC |
16 | p-Anisidine | 341 ± 57 | NMR HSQC |
23 | Benzyl ether | 420 ± 65 | SPR |
2b | 3-Methoxyphenyl | 274 (from PDB 6XSQ) | X-ray crystallography |
X-ray co-crystal structures of elaborated analogues revealed critical structure-activity relationships (SARs) governing potency:
The hydrophobic groove’s plasticity was evident in structures with bulkier substituents: Tyr110 side-chain rotation in homologous Burkholderia pseudomallei DsbA created a cryptic pocket accommodating fragments like bromophenoxy propanamide—a phenomenon potentially exploitable in EcDsbA [5]. Nevertheless, the benzofuran core’s rigidity provided a versatile scaffold for balancing groove occupancy and ligand efficiency.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2